2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound featuring an imidazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with 4-phenylpiperazine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: : Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: : The phenyl groups and the piperazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophilic substitution can be achieved using bromine (Br2) or iodine (I2), while nucleophilic substitution might involve alkyl halides and amines.
Major Products Formed
Oxidation: : Imidazole N-oxides.
Reduction: : Imidazoline derivatives.
Substitution: : Various substituted phenyl and piperazine derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: : It has been investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other imidazole derivatives and piperazine-containing molecules, but the presence of both phenyl groups and the specific substitution pattern sets it apart.
List of Similar Compounds
Imidazole derivatives
Piperazine derivatives
Phenyl-substituted heterocycles
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-24-20(18-8-4-2-5-9-18)16-23-22(24)28-17-21(27)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQUVSGJAUFERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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